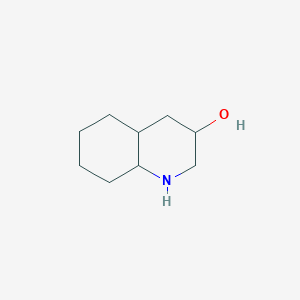

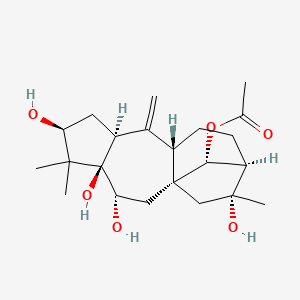

![molecular formula C6H6N2O B2443005 5,6-二氢环戊[c]吡唑-4(1H)-酮 CAS No. 596844-18-7](/img/structure/B2443005.png)

5,6-二氢环戊[c]吡唑-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a five-membered ring structure containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of research. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported . Another study reported the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as 1H NMR and HRMS analyses . For example, the structures of 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were confirmed using these methods .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives have been studied. For instance, a novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its selected nitrogen-rich energetic salts were designed and synthesized .

科学研究应用

DNA Polymerase Inhibition

The compound has been identified as RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ . This could have significant implications in the field of genetics and molecular biology, particularly in the study of DNA replication and repair mechanisms.

2. Synthesis of Organic Ligands and MOFs 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can be used in the synthesis of organic ligands and Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a very important class of materials for their high surface area and their unique electrochemical and photophysical properties.

Fluorescence Studies

The compound can be used in fluorescence studies . Fluorescence is a type of luminescence caused by photons exciting a molecule, raising it to an electronic excited state. This could be particularly useful in the field of analytical chemistry for the detection and measurement of various substances.

Cytotoxicity Studies

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can be used in cytotoxicity studies . Cytotoxicity is the quality of being toxic to cells. Examples of cytotoxic agents are an immune cell or some types of venom, e.g. from the puff adder (Bitis arietans) or brown recluse spider (Loxosceles reclusa).

Reactive Oxygen Species Generation

The compound can be used in studies related to the generation of reactive oxygen species . Reactive oxygen species (ROS) are chemically reactive chemical species containing oxygen. Examples include peroxides, superoxide, hydroxyl radical, singlet oxygen, and alpha-oxygen. In a biological context, ROS are formed as a natural byproduct of the normal metabolism of oxygen and have important roles in cell signaling and homeostasis.

Photocatalytic Applications

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can be used in photocatalytic applications . Photocatalysis is the acceleration of a photoreaction in the presence of a catalyst. In catalyzed photolysis, light is absorbed by an adsorbed substrate. In photogenerated catalysis, the photocatalytic activity (PCA) depends on the ability of the catalyst to create electron–hole pairs, which generate free radicals (e.g. hydroxyl radicals: •OH) able to undergo secondary reactions.

作用机制

Target of Action

The primary target of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is the DNA polymerase activity of Polθ . Polθ is a DNA polymerase that plays a crucial role in DNA repair and replication.

Mode of Action

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one interacts with its target by inhibiting the DNA polymerase activity of Polθ . This inhibition disrupts the normal function of Polθ, leading to changes in DNA repair and replication processes.

Pharmacokinetics

It has been identified as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The impact of these properties on the compound’s bioavailability and therapeutic efficacy requires further investigation.

未来方向

属性

IUPAC Name |

5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAMWFMIJZIVKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one | |

CAS RN |

596844-18-7 |

Source

|

| Record name | 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

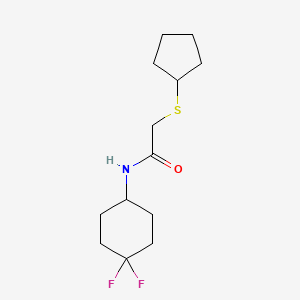

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2442934.png)

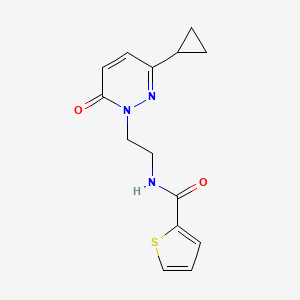

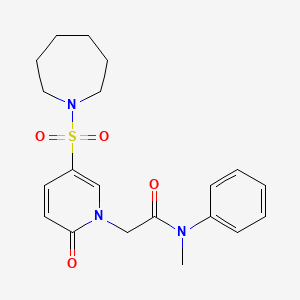

![4-Methylbenzoic acid [6-[[[5-[[cyclopropyl(oxo)methyl]amino]-1,3,4-thiadiazol-2-yl]thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2442935.png)

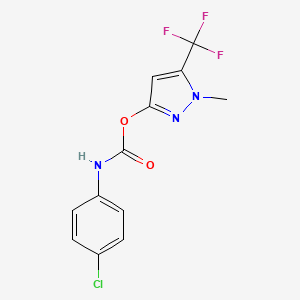

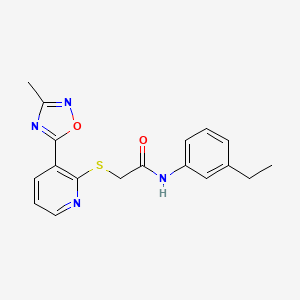

![Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2442937.png)

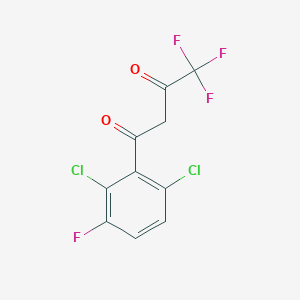

![5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2442942.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2442945.png)